3,6-Dichloro-4-pyridazinecarbohydrazide
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Overview
Description
3,6-Dichloro-4-pyridazinecarbohydrazide is a chemical compound with the molecular formula C5H4Cl2N4O and a molecular weight of 207.02 g/mol . It is a derivative of pyridazine, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-pyridazinecarbohydrazide typically involves the reaction of 3,6-dichloropyridazine with hydrazine derivatives. One common method includes the use of 3,6-dihydroxy pyridazine and phosphorus oxychloride as raw materials. The reaction is carried out in a suitable solvent at temperatures ranging from 0 to 80°C . The product is then purified to obtain high purity this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same raw materials and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-pyridazinecarbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3,6-Dichloro-4-pyridazinecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-pyridazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: A closely related compound with similar chemical properties but lacking the carbohydrazide group.
3,6-Dichloro-4-methylpyridazine: Another similar compound with a methyl group instead of the carbohydrazide group.
Uniqueness
3,6-Dichloro-4-pyridazinecarbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and enables the compound to participate in unique chemical reactions that are not possible with its analogs.
Properties
Molecular Formula |
C5H4Cl2N4O |
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Molecular Weight |
207.01 g/mol |
IUPAC Name |
3,6-dichloropyridazine-4-carbohydrazide |
InChI |
InChI=1S/C5H4Cl2N4O/c6-3-1-2(5(12)9-8)4(7)11-10-3/h1H,8H2,(H,9,12) |
InChI Key |
WARNJXIHOSPJAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)C(=O)NN |
Origin of Product |
United States |
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